molecular formula C13H10N2O B1593697 2-Phenyl-1,3-benzoxazol-5-amine CAS No. 41373-37-9

2-Phenyl-1,3-benzoxazol-5-amine

Cat. No. B1593697
CAS RN: 41373-37-9
M. Wt: 210.23 g/mol
InChI Key: SUOXXPHZWVBJSY-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-benzoxazol-5-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBOX or PB1, and it is a heterocyclic compound with a benzoxazole ring system. The molecular formula of PBOX is C13H10N2O, and it has a molecular weight of 210.23 g/mol.

Scientific Research Applications

Antitumor Properties and Drug Development

One area of application involves the development of novel antitumor compounds. For instance, derivatives of 2-Phenyl-1,3-benzoxazol-5-amine, such as 2-(4-aminophenyl)benzothiazoles, have been explored for their selective and potent antitumor properties. These compounds induce and are metabolized by cytochrome P450 1A1, leading to active metabolites effective against certain carcinoma cell lines and xenograft tumors. The development of amino acid prodrugs has been employed to enhance solubility and bioavailability, overcoming limitations posed by the lipophilicity of the parent compounds (Bradshaw et al., 2002).

Organic Synthesis and Chemistry

2-Phenyl-1,3-benzoxazol-5-amine is also significant in the field of synthetic organic chemistry. Research includes the development of methodologies for the oxidative amination of benzoxazoles, leading to the formation of 2-aminobenzoxazoles. These methods employ catalytic quantities of redox catalysts and avoid the use of excess oxidants or supporting electrolytes, simplifying workup and reducing waste (Gao et al., 2014).

Polymer Science and Material Engineering

In materials science, 2-Phenyl-1,3-benzoxazol-5-amine derivatives are used as components in polymers and coatings, enhancing properties such as thermal stability, mechanical strength, and solvent resistance. For example, benzoxazine monomers derived from this compound have been polymerized, showing good thermal properties and potential applications in advanced materials sectors (Ohashi et al., 2016).

properties

IUPAC Name

2-phenyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOXXPHZWVBJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352203
Record name 2-phenyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-benzoxazol-5-amine

CAS RN

41373-37-9
Record name 5-Amino-2-phenylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41373-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-1,3-BENZOXAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To polyphosphoric acid at 110° C. were added simultaneously 2,4-diaminophenol dihydrochloride (7.88 g, 40 mmol) and benzoic acid (4.88 g, 40 mmol). The resulting mixture was then heated to 180° C. for 3 h. The solution was then poured into water. The resulting precipitate was collected by filtration and washed with saturated sodium bicarbonate solution. The crude product was recrystallised from ethanol/water to afford 8.15 g (97%) of the title compound (LCMS RT=5.17 min, MH+ 211.1)
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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